molecular formula C19H27N3S B7499185 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole

3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole

Cat. No.: B7499185
M. Wt: 329.5 g/mol
InChI Key: MZVYHQXDHZBGEG-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole can be achieved through a multi-step process involving the formation of the triazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Claisen-Schmidt reaction can be employed to synthesize intermediate compounds, which are then subjected to cyclization reactions to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted reactions to enhance reaction rates and yields. Microwave irradiation has been shown to be effective in promoting the Claisen-Schmidt reaction, leading to the formation of functionalized intermediates that can be further processed to obtain the desired triazole compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes involved in sterol synthesis, disrupting cell membrane integrity in microorganisms. This inhibition is achieved through the binding of the compound to the enzyme’s active site, preventing the formation of essential sterols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the triazole ring, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3S/c1-5-23-18-21-20-17(22(18)16-8-6-7-9-16)14-10-12-15(13-11-14)19(2,3)4/h10-13,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVYHQXDHZBGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2CCCC2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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